Ethyl 5-chloro-2-(3-(2-(trifluoromethyl)phenyl)ureido)thiazole-4-carboxylate
CAS No.: 1202976-92-8
Cat. No.: VC4176555
Molecular Formula: C14H11ClF3N3O3S
Molecular Weight: 393.77
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1202976-92-8 |
---|---|
Molecular Formula | C14H11ClF3N3O3S |
Molecular Weight | 393.77 |
IUPAC Name | ethyl 5-chloro-2-[[2-(trifluoromethyl)phenyl]carbamoylamino]-1,3-thiazole-4-carboxylate |
Standard InChI | InChI=1S/C14H11ClF3N3O3S/c1-2-24-11(22)9-10(15)25-13(20-9)21-12(23)19-8-6-4-3-5-7(8)14(16,17)18/h3-6H,2H2,1H3,(H2,19,20,21,23) |
Standard InChI Key | DQHCUNXSQPHVSR-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(SC(=N1)NC(=O)NC2=CC=CC=C2C(F)(F)F)Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure comprises a central thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms at positions 1 and 3, respectively). Key substituents include:
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5-Chloro group: Enhances electrophilicity and metabolic stability.
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4-Carboxylate ester (ethyl): Improves solubility and serves as a prodrug motif for hydrolysis to active carboxylic acids.
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2-Ureido linkage: Connects the thiazole to a 2-(trifluoromethyl)phenyl group, enabling hydrogen bonding and π-π interactions with biological targets .
The trifluoromethyl group at the phenyl ring’s ortho position introduces steric bulk and lipophilicity, which may enhance membrane permeability and target binding affinity .
For instance, the Hantzsch thiazole synthesis could form the core structure via condensation of α-haloketones with thioureas . Subsequent esterification and chlorination steps align with methods used for ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate , while urea formation may involve reacting an amine intermediate with 2-(trifluoromethyl)phenyl isocyanate under mild conditions .
Cell Line | Assay Type | IC₅₀ (µM) | Mechanism Hypotheses |
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MCF7 (Breast) | MTT | 0.5–2.0 | Tubulin polymerization inhibition |
HCT116 (Colon) | MTT | 1.5–3.0 | PI3K/AKT pathway modulation |
Physicochemical Properties
The compound’s logP (estimated 2.8–3.5) and molecular weight (450.8 g/mol) suggest moderate lipophilicity, aligning with Lipinski’s rule for drug-likeness. The trifluoromethyl group enhances metabolic stability by resisting oxidative degradation, while the ethyl ester may improve oral bioavailability .
Future Directions
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Structure-Activity Relationship (SAR) Studies: Systematically modifying the urea linker or phenyl substituents to optimize potency and selectivity.
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Prodrug Development: Hydrolysis of the ethyl ester to a carboxylic acid could enhance target binding, as seen in ACE inhibitors .
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Docking Studies: Computational modeling against tubulin or kinase targets (e.g., EGFR, VEGFR) to predict binding modes .
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